3-Morpholin-2-YL-benzo[B]thiophene-2-carboxylicacid (2-methoxy-ethyl)-amide hydrochloride
Overview
Description
“3-Morpholin-2-YL-benzo[B]thiophene-2-carboxylicacid (2-methoxy-ethyl)-amide hydrochloride” is a chemical compound with the molecular formula C16H20N2O3S•HCl and a molecular weight of 356.87 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzo[b]thiophene core, which is a five-membered ring made up of one sulfur atom . Attached to this core is a morpholin-2-yl group and a carboxylic acid group that is further substituted with a 2-methoxy-ethyl-amide group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 356.87 and a molecular formula of C16H20N2O3S•HCl .
Scientific Research Applications
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Chemical Synthesis
- Benzo[b]thiophenes are synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner . This synthesis involves an aryne reaction with alkynyl sulfides .
- The method involves the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .
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Biological Evaluation
- Benzothiophene derivatives were synthesized regioselectively using coupling reactions and electrophilic cyclization reactions .
- These compounds were tested against indicator microorganisms such as C. albicans ATCC 10231, B. subtilis ATCC 6633, E. coli ATCC 25922 and S. aureus ATCC 25923 .
- Some compounds displayed high antibacterial activity against S. aureus . Others were found to have potentials to be used as antifungal agents against current fungal diseases .
- Some benzothiophene derivatives also showed quite high antioxidant capacities .
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Synthesis of New Alkynes
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Antimicrobial Properties
- Some benzothiophene derivatives displayed high antibacterial activity against S. aureus .
- Other compounds, such as 3-iodo-2-(thiophen-2-yl)benzo[b]thiophene and 3-(trimethylsilylethynyl)-2-(thiophen-2-yl)benzo[b]thiophene, were found to have potentials to be used as antifungal agents against current fungal diseases .
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Antioxidant Capacities
- Novel benzothiophene derivatives, such as 3-(1H-indole-2-yl)-2-(thiophen-2-yl)benzo[b]thiophene and 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene, showed quite high antioxidant capacities .
- Their antioxidant capacities surpassed the antioxidant capacity of a universally accepted reference of trolox .
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Synthesis of Thiadiazolylamine
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Synthesis of Potentially Active Organic Molecules
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Treatment of Other Diseases
- Some heteroaromatic compounds, including benzothiophenes, have been used as anti-parasitic, antibacterial, anti-cancer, anti-fungal, anti-inflammatory, and antioxidant drugs .
- They have potential use in the treatment of other diseases, such as cardiovascular disorders and neurodegenerative diseases.
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Fluorescence Emission
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Synthesis of New Aldehydes
properties
IUPAC Name |
N-(2-methoxyethyl)-3-morpholin-2-yl-1-benzothiophene-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S.ClH/c1-20-8-7-18-16(19)15-14(12-10-17-6-9-21-12)11-4-2-3-5-13(11)22-15;/h2-5,12,17H,6-10H2,1H3,(H,18,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOJKKQBXDVVKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=C(C2=CC=CC=C2S1)C3CNCCO3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Morpholin-2-YL-benzo[B]thiophene-2-carboxylicacid (2-methoxy-ethyl)-amide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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